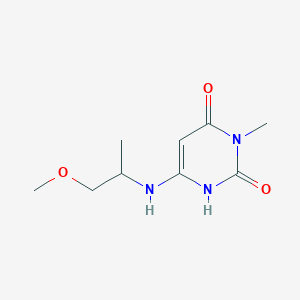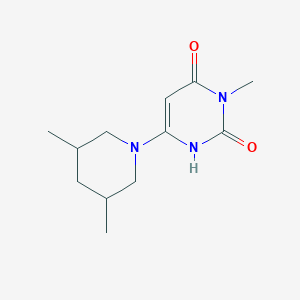
6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine” is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a piperidine ring. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has been studied for its potential in treating Alzheimer’s disease (AD), a progressive neurodegenerative disorder. Researchers have synthesized a library of quinoline thiosemicarbazones, which include a piperidine moiety derived from similar compounds, to create potent inhibitors of cholinesterases . These inhibitors can potentially reduce the symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory.
Cholinesterase Inhibition
Beyond Alzheimer’s, the inhibition of cholinesterases has broader implications in treating other conditions related to neurotransmitter imbalances. The synthesized compounds with piperidine structures have shown promise in biochemical assays for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial in managing conditions like myasthenia gravis and dementia .
Synthesis of N-Heterocyclic Compounds
The compound serves as a precursor in the synthesis of N-heterocyclic compounds. These compounds have a wide range of applications, including as building blocks for pharmaceuticals, agrochemicals, and organic materials. The microwave-assisted synthesis approach using piperidine derivatives has been reported to yield these products with excellent efficiency .
Conformational Studies
Derivatives of piperidine, such as 2,6-Dimethylpiperidine, are of interest for their conformational properties. The study of these properties is crucial for understanding the behavior of molecules in different environments and can inform the design of more effective drugs and materials .
Development of Chiral Secondary Amines
The compound’s structure includes chiral centers, making it a valuable building block for the development of chiral secondary amines. These chiral amines are important in the synthesis of optically active pharmaceuticals and can significantly impact the efficacy and safety of medications .
Mechanism of Action
Target of Action
The primary targets of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine are currently unknown . This compound is a derivative of piperidine, which is a common motif in many drugs due to its favorable pharmacokinetic properties. Therefore, it’s possible that this compound may interact with a variety of biological targets.
Mode of Action
As a piperidine derivative, it may interact with its targets in a manner similar to other piperidine-based drugs.
Pharmacokinetics
The piperidine ring, a common motif in many drugs, is known for its favorable pharmacokinetic properties, suggesting that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine’s action are currently unknown
Action Environment
. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.
Future Directions
properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUITQNBOMVVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC(=NC(=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)










